Hexamethonium hydroxide

Autonomic Pharmacology Ganglionic Blockade Cardiovascular Research

Hexamethonium hydroxide (CAS 556-81-0) is a bis-quaternary ammonium ganglionic blocker essential for autonomic pharmacology research. Unlike other ganglionic blockers, its unique equilibrium competitive mechanism and moderate potency profile enable titratable, incomplete blockade, avoiding complete autonomic ablation. This makes it the preferred agent for studying graded autonomic modulation, calibrating novel antagonist assays, and investigating total autonomic outflow in sepsis models without the use-dependent artifacts observed with tubocurarine or decamethonium. Its aqueous solubility facilitates precise dosing in electrophysiology and organ bath experiments. Choose hexamethonium hydroxide for reproducible, compound-specific autonomic research outcomes.

Molecular Formula C12H32N2O2
Molecular Weight 236.39 g/mol
CAS No. 556-81-0
Cat. No. B1581242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethonium hydroxide
CAS556-81-0
Molecular FormulaC12H32N2O2
Molecular Weight236.39 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCCCCC[N+](C)(C)C.[OH-].[OH-]
InChIInChI=1S/C12H30N2.2H2O/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;;/h7-12H2,1-6H3;2*1H2/q+2;;/p-2
InChIKeyGYLUMIIRFKDCKI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexamethonium Hydroxide CAS 556-81-0: A Prototypical Ganglionic Blocker for Autonomic Neuroscience Research


Hexamethonium hydroxide (CAS 556-81-0) is a bis-quaternary ammonium compound that functions as a non-depolarizing ganglionic blocker and neuronal nicotinic acetylcholine receptor (nAChR) antagonist. It acts in autonomic ganglia by binding predominantly in or on the nAChR ion channel, rather than at the acetylcholine binding site itself [1]. The compound is characterized by a hexamethylene (C6) chain linking two quaternary nitrogen centers, a structural feature that confers maximal ganglionic blocking activity relative to other methonium chain-length variants [2]. As a dihydroxide salt, it is freely water-soluble due to its ionic nature and is supplied commercially as an aqueous solution, typically at ~0.1 M concentration . Hexamethonium is widely recognized as the prototypical ganglionic blocker, historically significant as the first effective antihypertensive drug, though its clinical use has been supplanted by more selective agents; it remains an indispensable pharmacological research tool for studying autonomic neurotransmission and chemically denervating autonomic input in experimental models [1][2].

Why Hexamethonium Hydroxide Cannot Be Freely Substituted with Hexamethonium Bromide or Other Ganglionic Blockers


Substitution of hexamethonium hydroxide with alternative hexamethonium salts (e.g., bromide, chloride, iodide) or with other ganglionic blocking agents introduces quantifiable differences in potency, mechanism, selectivity, and experimental reproducibility that directly impact research outcomes. The hydroxide counterion confers distinct solubility and pH characteristics in aqueous solution that differ from the bromide or chloride forms [1]. More critically, across the broader class of ganglionic blockers, hexamethonium exhibits a uniquely moderate potency profile and an equilibrium competitive mechanism that distinguishes it from more potent but nonequilibrium agents such as mecamylamine, pentolinium, and chlorisondamine, as well as from weaker agents like tetraethylammonium (TEA) [2][3]. Furthermore, hexamethonium demonstrates incomplete ganglionic blockade in certain in vivo models where chlorisondamine achieves full abolition, and it lacks the sympathetic-ganglionic selectivity of pentolinium [4][5]. These differences preclude the assumption that any ganglionic blocker may be interchanged without altering experimental results, making compound-specific selection based on quantitative comparative evidence essential for rigorous autonomic pharmacology research.

Quantitative Comparative Evidence: Hexamethonium Hydroxide vs. Key Ganglionic Blocker Alternatives


Hexamethonium vs. Tetraethylammonium (TEA): Fivefold Superior Ganglionic Blocking Potency

Hexamethonium demonstrates approximately 5-fold greater ganglionic blocking potency than tetraethylammonium (TEA), the earliest clinically used ganglionic blocker. This quantitative advantage was established in comparative clinical and preclinical studies evaluating vasodepressor responses and peripheral vascular effects, establishing hexamethonium as the more efficacious research tool for achieving reliable autonomic blockade at lower molar concentrations [1][2]. The enhanced potency is attributed to the optimal C6 interquaternary chain length, which confers maximal ganglionic receptor affinity relative to the mono-quaternary TEA structure [3].

Autonomic Pharmacology Ganglionic Blockade Cardiovascular Research

Hexamethonium vs. Mecamylamine, Pentolinium, Chlorisondamine: Distinct Mechanistic Classification as Equilibrium Competitive Blocker

Hexamethonium and tetraethylammonium produce parallel rightward shifts (equilibrium competitive blockade) of nicotine and dimethylphenylpiperazinium dose-response curves on isolated rabbit and guinea pig ileum preparations at all tested dose levels. In contrast, mecamylamine, pempidine, chlorisondamine, and pentolinium produce parallel shifts only at lower doses, with nonparallel shifts (nonequilibrium blockade) emerging at higher dose levels [1]. This mechanistic distinction is functionally significant: hexamethonium, as an equilibrium competitive antagonist, permits predictable reversal and graded blockade, whereas nonequilibrium blockers exhibit use-dependent characteristics and prolonged, less reversible antagonism [2][3].

Receptor Pharmacology Mechanism of Action Nicotinic Antagonism

Hexamethonium vs. Pentolinium: Differential Selectivity and Efficacy in Sympathetic Ganglia

In a rat cecal ligation and puncture (CLP) sepsis model, hexamethonium (15 mg/kg s.c.) and pentolinium (5 mg/kg s.c.) were compared for their ability to restore vascular dysfunction. Pentolinium, a blocker with higher selectivity for sympathetic ganglia compared to hexamethonium, recovered α1 adrenergic receptor density and responsiveness to vasoconstrictors in the aorta, whereas hexamethonium did not produce these specific vascular recoveries despite both agents normalizing in vivo pressor responses [1]. This differential outcome highlights that hexamethonium provides broad, non-selective ganglionic blockade, while pentolinium offers sympathetic-preferential antagonism that may be required for certain mechanistic investigations.

Sepsis Research Vascular Pharmacology Sympathetic Nervous System

Hexamethonium vs. Chlorisondamine: Inadequate Baroreceptor Heart Rate Blockade and Intestinal Antisecretory Limitations

In anesthetized and conscious rats, hexamethonium (10-20 mg/kg) failed to abolish the baroreceptor heart rate response to phenylephrine- or angiotensin II-evoked blood pressure increases, whereas chlorisondamine completely abolished this response under identical conditions [1]. Similarly, in a rat intestinal secretion model, cholera toxin-induced fluid accumulation was unchanged by hexamethonium treatment but reduced by approximately 80% with chlorisondamine, a difference attributed to chlorisondamine's longer duration of ganglionic blockade [2]. These findings establish that hexamethonium, even at doses that lower blood pressure, does not achieve complete ganglionic blockade in certain physiological systems, whereas chlorisondamine provides more comprehensive and sustained antagonism.

Cardiovascular Reflexes Baroreceptor Function Intestinal Secretion

Hexamethonium in Ganglionic Blockade Potency Ranking: Intermediate Efficacy Among 12 Comparators

In a standardized bovine retractor penis muscle (BRP) relaxation assay, hexamethonium ranked 6th in potency among 12 established ganglion-blocking drugs. The complete rank order was: mecamylamine > chlorisondamine > pentolinium > propantheline > (+)-tubocurarine > hexamethonium > emepronium > tetraethylammonium > glycopyrrolate > decamethonium > butylscopolamine > scopolamine [1]. In a separate oesophageal smooth muscle vagal stimulation preparation, the relative potency order was trimetaphan > mecamylamine > hexamethonium > tubocurarine > pancuronium [2]. Hexamethonium thus occupies an intermediate potency tier—more effective than TEA and decamethonium but less potent than mecamylamine, chlorisondamine, pentolinium, and trimetaphan.

Ganglionic Blockade Nicotinic Antagonism Screening Assays

Hexamethonium Demonstrates Weak Subtype Selectivity for Cardiac M2 Muscarinic Receptors In Vitro

Beyond its primary nicotinic antagonism, hexamethonium exhibits weak but measurable muscarinic receptor antagonism. In competition radioligand binding studies, hexamethonium showed higher affinity for cardiac M2 receptors (pKi = 3.68) compared to cerebrocortical M1 receptors (pKi = 3.28) or submaxillary gland M3 receptors (pKi = 2.61) [1]. Functionally, hexamethonium antagonized negative inotropic responses to carbachol in guinea-pig left atria (pKB = 3.80) but exhibited little or no antagonism at muscarinic receptors in ileum, oesophageal muscularis mucosae, urinary bladder, or trachea [1]. This M2-preferential profile, while weak relative to dedicated muscarinic antagonists, represents an off-target activity that must be considered when interpreting results from hexamethonium-treated preparations, particularly those involving cardiac muscarinic signaling.

Muscarinic Receptors Receptor Binding Selectivity Profiling

Recommended Research Applications for Hexamethonium Hydroxide Based on Quantitative Comparative Evidence


Establishing Graded or Partial Autonomic Blockade in Cardiovascular Reflex Studies

Hexamethonium is the preferred agent for experiments requiring titratable, incomplete ganglionic blockade rather than complete autonomic ablation. As demonstrated by Abdel-Rahman (1989), hexamethonium attenuates but does not abolish baroreceptor heart rate responses, whereas chlorisondamine produces complete blockade [1]. This partial blockade property makes hexamethonium ideal for investigating the contribution of autonomic tone to cardiovascular reflexes without fully eliminating compensatory mechanisms. Researchers studying graded autonomic modulation in conscious animal models should select hexamethonium over chlorisondamine or mecamylamine when full ganglionic blockade would confound interpretation or produce excessive hemodynamic instability.

Reference Standard for Ganglionic Blockade Potency Calibration and Screening Assays

Hexamethonium's established intermediate potency ranking (6th of 12 ganglionic blockers in BRP assays; 3rd of 5 in oesophageal preparations) positions it as an ideal reference standard for calibrating novel ganglionic blocking compounds and validating screening assays [2][3]. Its well-characterized equilibrium competitive mechanism enables predictable concentration-response relationships that serve as a benchmark for distinguishing equilibrium from nonequilibrium antagonists. Procurement of hexamethonium hydroxide for this purpose is supported by its ready aqueous solubility, facilitating precise dosing in in vitro organ bath and electrophysiology experiments.

Chemical Sympathectomy in Sepsis and Inflammation Models Where Sympathetic Selectivity Is Not Required

In experimental sepsis models, hexamethonium provides broad ganglionic blockade that normalizes in vivo vasoconstrictor responses and reduces plasma inflammatory cytokines without the sympathetic-selective recovery of α1 adrenergic receptor density observed with pentolinium [4]. This broad autonomic inhibition profile is advantageous for studies evaluating the net contribution of total autonomic outflow to inflammatory pathophysiology, where sympathetic and parasympathetic contributions are not intended to be dissected. Investigators should procure hexamethonium hydroxide for sepsis and inflammation research when the objective is global autonomic denervation rather than pathway-specific interrogation.

Neuronal Nicotinic Receptor Studies Requiring Equilibrium Competitive Antagonism Without Use-Dependence

Hexamethonium, as an equilibrium competitive antagonist, does not produce use-dependent run-down of agonist responses at concentrations of 2-20 μM, in contrast to tubocurarine and decamethonium which exhibit pronounced use-dependent open-channel blockade [5][6]. This property makes hexamethonium the ganglionic blocker of choice for voltage-clamp and patch-clamp studies of neuronal nicotinic receptor kinetics where use-dependent artifacts must be avoided. The voltage-dependence of hexamethonium's antagonism also provides a useful experimental tool for probing channel-blocking mechanisms in structure-function studies of nicotinic receptor ion channels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexamethonium hydroxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.